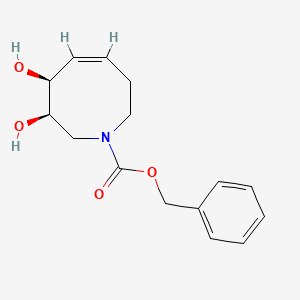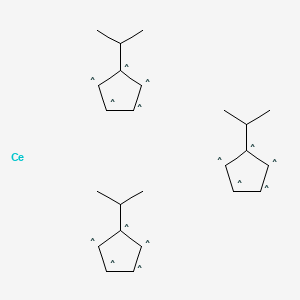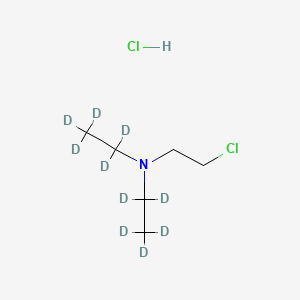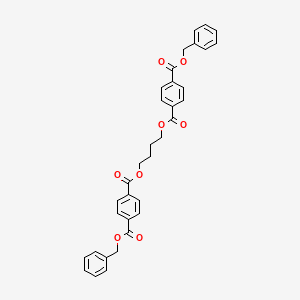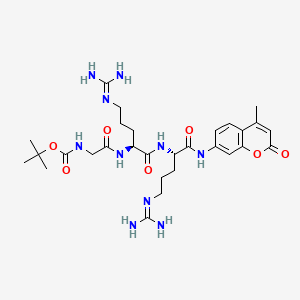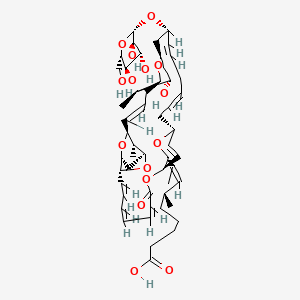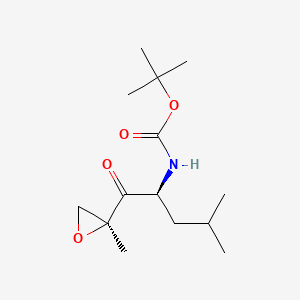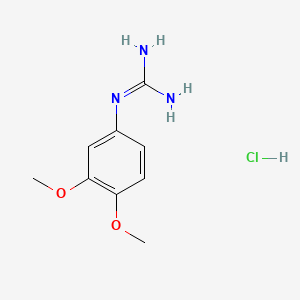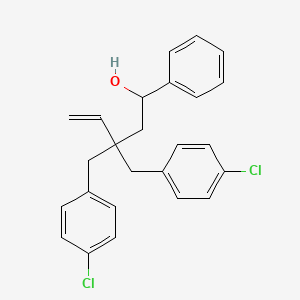
1-Phenyl-3,3-bis(4-chlorobenzyl)-4-pentene-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3,3-bis(4-chlorobenzyl)-4-pentene-1-ol, also known as 4-Chloro-1-phenyl-3-penten-1-ol (CPP), is an important organic compound that is used in many scientific research applications. CPP is a compound with a unique structure and properties, and it has been studied extensively in recent years.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of 1-Phenyl-3,3-bis(4-chlorobenzyl)-4-pentene-1-ol involves the alkylation of 1-Phenyl-3-chloro-4-penten-1-ol with 4-chlorobenzyl chloride in the presence of a base followed by reduction of the resulting alkylated product.
Starting Materials
1-Phenyl-3-chloro-4-penten-1-ol, 4-chlorobenzyl chloride, Base (e.g. potassium carbonate), Reducing agent (e.g. sodium borohydride)
Reaction
Step 1: Add 1-Phenyl-3-chloro-4-penten-1-ol and 4-chlorobenzyl chloride in a solvent such as dichloromethane., Step 2: Add a base such as potassium carbonate to the reaction mixture., Step 3: Stir the reaction mixture at room temperature for several hours., Step 4: Extract the product from the reaction mixture and purify it by column chromatography., Step 5: Reduce the purified product using a reducing agent such as sodium borohydride in a solvent such as ethanol., Step 6: Purify the final product by column chromatography.
Applications De Recherche Scientifique
CPP has a wide range of scientific research applications. It has been used as a model compound in organic synthesis, as a reagent in the synthesis of other organic compounds, and as a catalyst in various reactions. CPP has also been used to study the effects of alkyl substituents on the reactivity of compounds, as well as the effects of different reaction conditions on the reactivity of compounds.
Mécanisme D'action
CPP is an organic compound that is capable of undergoing a variety of reactions. The most common reaction is the Wittig reaction, which involves the formation of an alkene. In this reaction, a phosphonium salt is reacted with a carbonyl compound to form an alkene. The reaction is catalyzed by a base, such as potassium carbonate, and the product is a substituted alkene.
Effets Biochimiques Et Physiologiques
CPP has been studied extensively in terms of its biochemical and physiological effects. Studies have shown that CPP has a wide range of effects on the body, including anti-inflammatory, antioxidant, and anti-cancer effects. CPP has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CPP in laboratory experiments provides several advantages. CPP is a relatively inexpensive compound and it is easy to synthesize. It is also relatively stable and has a wide range of applications. However, there are some limitations to the use of CPP in laboratory experiments. CPP is a highly reactive compound and it can react with other compounds in the reaction mixture, which can lead to unwanted side reactions. In addition, CPP can be difficult to purify and it can be toxic if not handled properly.
Orientations Futures
The potential future directions of CPP research are numerous. Further studies are needed to explore the effects of CPP on different biological systems, as well as its potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of CPP and to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to explore the potential applications of CPP in other areas, such as food processing and pharmaceuticals.
Propriétés
IUPAC Name |
3,3-bis[(4-chlorophenyl)methyl]-1-phenylpent-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2O/c1-2-25(16-19-8-12-22(26)13-9-19,17-20-10-14-23(27)15-11-20)18-24(28)21-6-4-3-5-7-21/h2-15,24,28H,1,16-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPRUVGHFHCMGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)CC(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3,3-bis(4-chlorobenzyl)-4-pentene-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


